molecular formula C12H10O4 B14078775 3-(8-Hydroxy-2h-chromen-3-yl)acrylic acid

3-(8-Hydroxy-2h-chromen-3-yl)acrylic acid

Cat. No.: B14078775
M. Wt: 218.20 g/mol
InChI Key: RGELSLDNPCBSSG-UHFFFAOYSA-N
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Description

3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles widely found in nature. Coumarins have been known for their diverse biological activities and have been used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 8-hydroxycoumarin with an appropriate aldehyde in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and antimicrobial properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the synthesis of dyes and fragrances

Mechanism of Action

The mechanism of action of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The compound can also modulate various signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid is unique due to its specific structure, which imparts distinct biological activities.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-(8-hydroxy-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-6,13H,7H2,(H,14,15)

InChI Key

RGELSLDNPCBSSG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)O)C=CC(=O)O

Origin of Product

United States

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